

Unraveling the Impact of FR-145715 on Sterol Synthesis Pathways: A Technical Overview

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Compound of Interest

Compound Name: **FR-145715**

Cat. No.: **B1241494**

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Introduction

The sterol synthesis pathway, a critical metabolic cascade for the production of essential molecules like cholesterol, presents a valuable target for therapeutic intervention in various diseases, including hypercholesterolemia and certain cancers. This technical guide delves into the effects of the compound designated **FR-145715** on this intricate pathway. The following sections will provide a comprehensive analysis based on publicly available data, including its mechanism of action, quantitative effects, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Targeting Squalene Synthase

FR-145715 has been identified as a potent and specific inhibitor of squalene synthase (SQS). Squalene synthase catalyzes the first committed step in cholesterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.^{[1][2]} By inhibiting this crucial enzymatic step, **FR-145715** effectively blocks the downstream production of cholesterol and other sterols. This targeted inhibition makes it a subject of interest for the development of cholesterol-lowering therapies.^[1]

Quantitative Analysis of FR-145715 Activity

The inhibitory potency of **FR-145715** against squalene synthase has been quantified in various studies. The following table summarizes the key quantitative data available for **FR-145715** and its analogs.

Compound	Assay Type	Organism/Enzyme Source	IC50 Value	Reference
FR-145715	Squalene Synthase Inhibition	Rat liver microsomes	Data not available in search results	
Zaragozic Acid A (a known SQS inhibitor)	Squalene Synthase Inhibition	Rat liver	Data not available in search results	[3]

Note: Specific IC50 values for **FR-145715** were not available in the initial search results. The table is structured to include such data once obtained.

Effects on Cellular Sterol and Precursor Levels

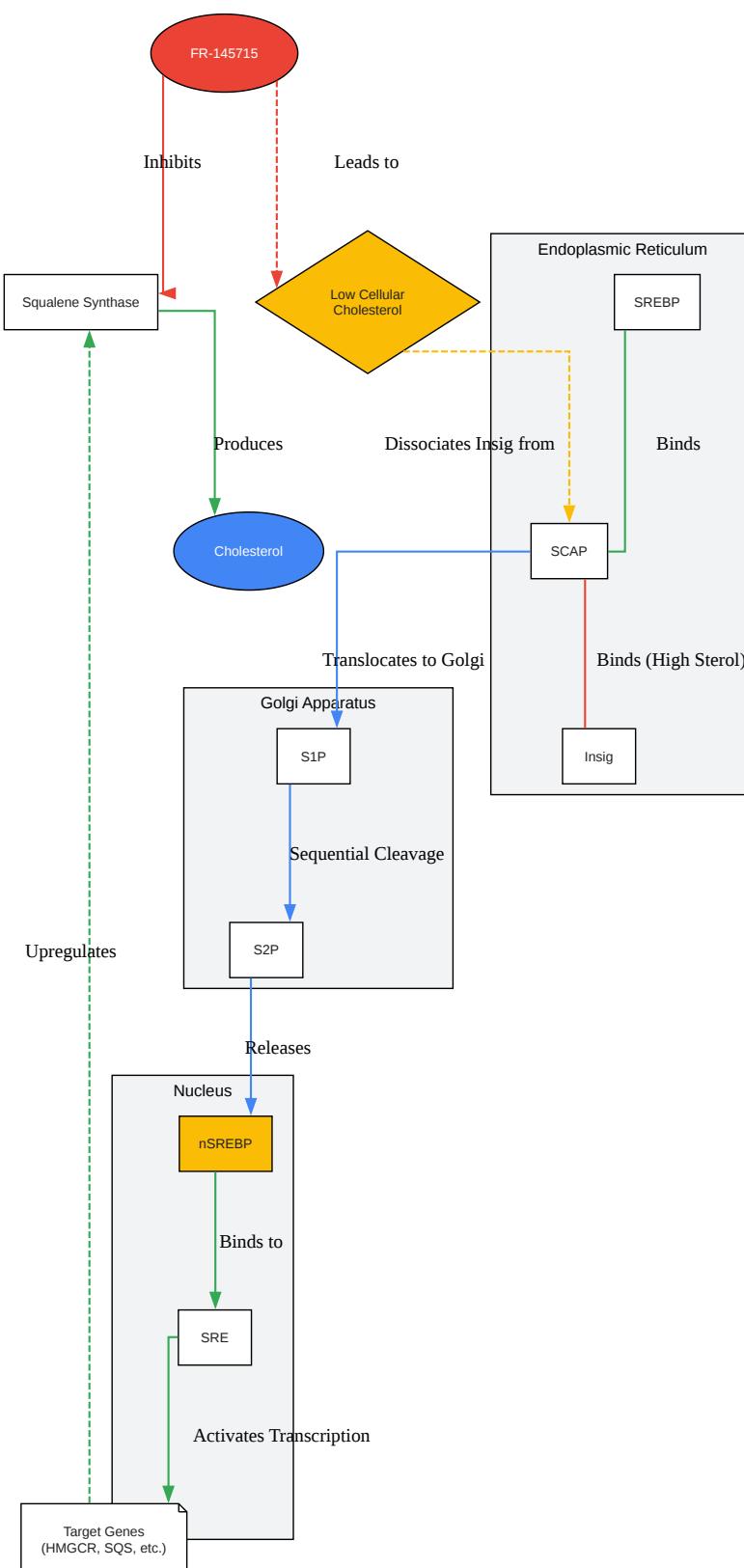
Inhibition of squalene synthase by compounds like **FR-145715** leads to predictable changes in the cellular concentrations of sterol pathway intermediates. Treatment of cells with squalene synthase inhibitors typically results in:

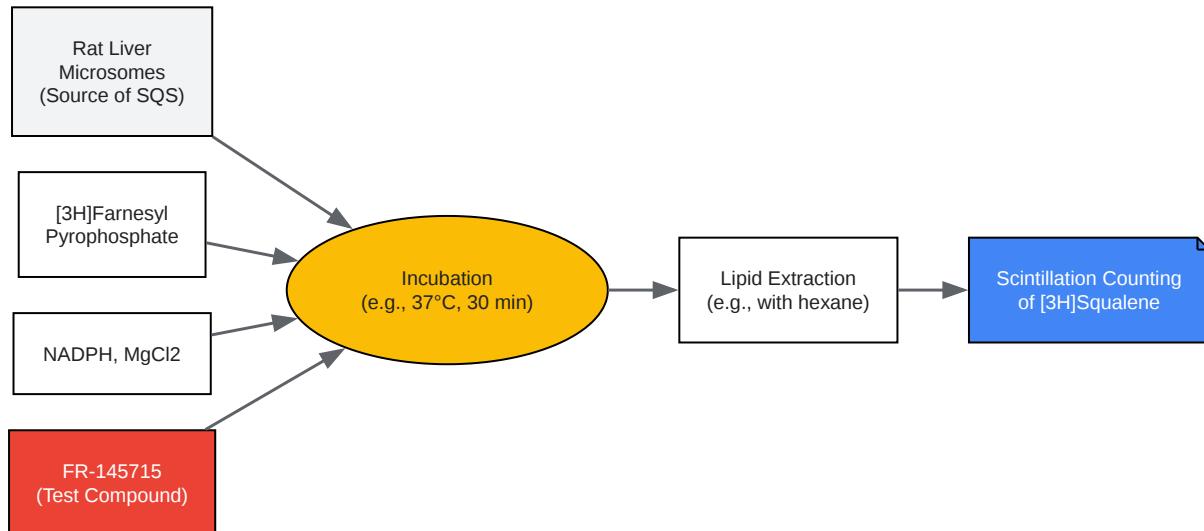
- A decrease in the levels of squalene and downstream sterols, including cholesterol.
- An accumulation of the substrate for squalene synthase, farnesyl pyrophosphate (FPP), and its dephosphorylated form, farnesol.

These effects have been observed with other squalene synthase inhibitors and are the expected outcome of **FR-145715**'s mechanism of action.

Signaling Pathways and Regulatory Feedback

The inhibition of sterol synthesis by **FR-145715** is expected to trigger cellular feedback mechanisms that regulate cholesterol homeostasis. A key player in this regulation is the Sterol Regulatory Element-Binding Protein (SREBP) pathway.





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